molecular formula C19H19NO2 B11833870 Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate

Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate

Cat. No.: B11833870
M. Wt: 293.4 g/mol
InChI Key: DKDCRSJSQSMKFY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate is an organic compound with a complex structure that includes an ethyl ester group, a dimethylamino group, and a phenyl ring with an ethynyl linkage. This compound is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzaldehyde and ethyl 4-ethynylbenzoate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves a Sonogashira coupling reaction, where the ethynyl group of ethyl 4-ethynylbenzoate reacts with the aldehyde group of 4-(dimethylamino)benzaldehyde in the presence of a palladium catalyst and copper co-catalyst.

    Purification: The product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to ethyl-substituted derivatives.

    Substitution: Introduction of halogen or other electrophilic groups on the phenyl ring.

Scientific Research Applications

Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of UV-curable coatings and inks.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate involves its ability to absorb light and generate reactive species. As a photoinitiator, it absorbs UV light, leading to the formation of free radicals that initiate polymerization reactions. The dimethylamino group enhances its electron-donating properties, making it effective in these processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: A simpler analog used as a photoinitiator.

    4-Ethynyl-N,N-dimethylaniline: Shares the ethynyl and dimethylamino groups but lacks the ester functionality.

    Ethyl 4-(dimethylamino)phenylacetate: Similar structure but with an acetate group instead of an ethynyl linkage.

Uniqueness

Ethyl 4-((4-(dimethylamino)phenyl)ethynyl)benzoate is unique due to its combination of an ethynyl linkage and ester functionality, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and material properties.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 4-[2-[4-(dimethylamino)phenyl]ethynyl]benzoate

InChI

InChI=1S/C19H19NO2/c1-4-22-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(2)3/h7-14H,4H2,1-3H3

InChI Key

DKDCRSJSQSMKFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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